N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide
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Overview
Description
N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide is an organic compound characterized by the presence of cyano, difluorophenyl, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-difluorobenzyl cyanide with 3-(4-methoxyphenoxy)propanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide can be compared with other similar compounds, such as:
N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenoxy)propanamide: Differing by the presence of a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
N-[cyano(2,4-difluorophenyl)methyl]-3-(4-chlorophenoxy)propanamide: Differing by the presence of a chloro group, which may influence its chemical properties and applications.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-13-3-5-14(6-4-13)25-9-8-18(23)22-17(11-21)15-7-2-12(19)10-16(15)20/h2-7,10,17H,8-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTSYERVMNVTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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